![molecular formula C7H8N4 B1454766 [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine CAS No. 1313726-30-5](/img/structure/B1454766.png)
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine
Overview
Description
1,2,4-Triazolo[1,5-a]pyridin-7-ylmethanamine, also known as TAPM, is an organic compound that belongs to the class of heterocyclic compounds. It is a nitrogen-containing heterocycle with a five-membered ring and two nitrogen atoms in the ring. TAPM has been found to have a wide range of biological applications, including as an inhibitor of enzymes, as a ligand for metal ions, and as a ligand for cell-surface receptors. TAPM has been extensively studied for its potential use in drug discovery, as a potential treatment for cancer, and for its potential use in biotechnology.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a significant area of research due to their prevalence in medicinal chemistry. [1,2,4]Triazolo[1,5-a]pyridines are synthesized using various methods, including microwave-mediated, catalyst-free synthesis from enaminonitriles . This process is eco-friendly and demonstrates a broad substrate scope, good functional group tolerance, and yields products in good-to-excellent yields.
Medicinal Chemistry and Drug Design
In drug design, [1,2,4]Triazolo[1,5-a]pyridines serve as the backbone for several drugs due to their biological activities. They are used in the synthesis of drugs like GLPG0634 (filgotinib) and CEP33779, which are potent inhibitors of Janus kinases . These compounds are crucial in the treatment of diseases such as rheumatoid arthritis and myelofibrosis.
Cardiovascular Therapeutics
Compounds containing the [1,2,4]Triazolo[1,5-a]pyridine moiety have been utilized in the treatment of cardiovascular disorders . Their unique properties allow them to interact with biological targets that are relevant to heart diseases, offering potential therapeutic benefits.
Treatment of Type 2 Diabetes
The [1,2,4]Triazolo[1,5-a]pyridine derivatives have shown promise in the treatment of type 2 diabetes . Their ability to modulate biological pathways related to glucose metabolism makes them valuable candidates for diabetes management.
Hyperproliferative Disorders
These compounds are also applied in the context of hyperproliferative disorders, which include various types of cancers . Their mechanism of action often involves inhibiting pathways that lead to uncontrolled cell growth, providing a therapeutic strategy for these conditions.
Material Sciences
Beyond their biological applications, [1,2,4]Triazolo[1,5-a]pyridines have uses in material sciences . They can be incorporated into materials to enhance properties like conductivity or to create novel materials with specific desired functions.
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRAFJNQNVUWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
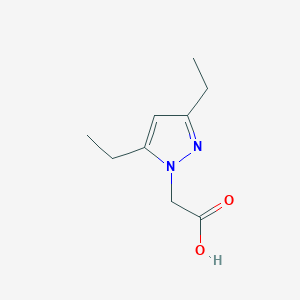

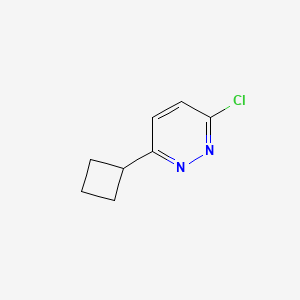
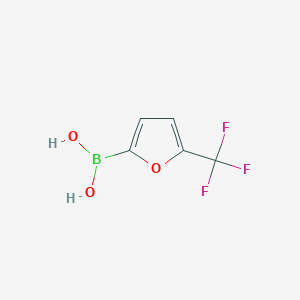
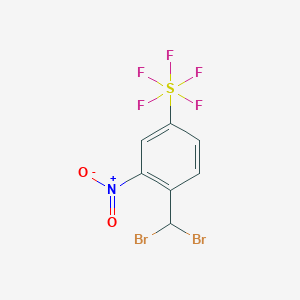
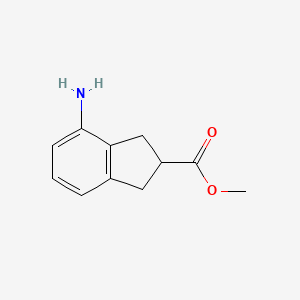
![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)
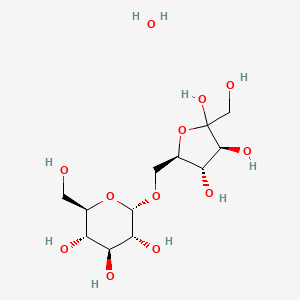
![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)
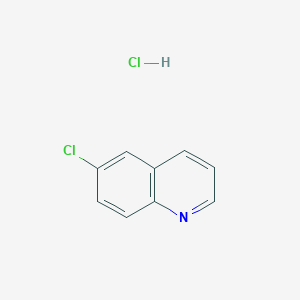
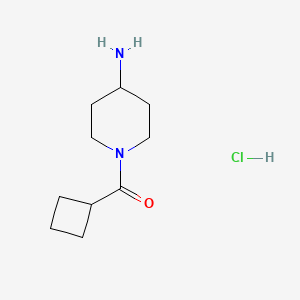
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)